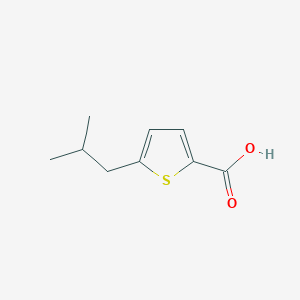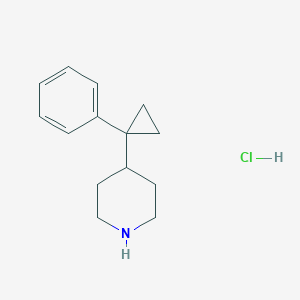
4-(1-Phenylcyclopropyl)piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylcyclopropyl)piperidine;hydrochloride is a chemical compound with the CAS number 2580226-62-41. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not well-documented in the available literature. However, the synthesis of similar piperidine derivatives often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination2.Molecular Structure Analysis
The molecular structure of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not readily available in the literature. However, it’s known that the compound has a molecular weight of 237.773.Chemical Reactions Analysis
The specific chemical reactions involving 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various substituted piperidines2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is a powder at room temperature3.Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : A series of piperidine derivatives, including 4-(1-Phenylcyclopropyl)piperidine hydrochloride, were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and phenyl groups significantly enhanced their activity. These compounds, especially 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potent inhibition of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
- Piperidine Compounds as Cytotoxic Agents : Certain 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, related to the piperidine structure, demonstrated significant cytotoxicity against various cancer cells. These compounds emerged as a new class of cytotoxic and anticancer agents, with some showing promising activity against colon cancers (Dimmock et al., 1998).
Gastric Antisecretory Agents
- Piperidine Derivatives for Gastric Antisecretory Activity : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to 4-(1-Phenylcyclopropyl)piperidine, showed potent gastric antisecretory properties. These compounds, especially fenoctimine, demonstrated significant efficacy without anticholinergic activity, indicating potential for treating peptic ulcer disease (Scott et al., 1983).
Antimycobacterial Agents
- Spiro-piperidin-4-ones as Antimycobacterial Agents : The synthesis of spiro-piperidin-4-ones, which are structurally related to piperidine derivatives, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds, including 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, were found to be significantly more potent than existing treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).
Safety And Hazards
The safety and hazards associated with 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation3.
Direcciones Futuras
The future directions for research on 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, given the importance of piperidine derivatives in the pharmaceutical industry, further research into the synthesis, properties, and potential applications of this compound could be beneficial2.
Propiedades
IUPAC Name |
4-(1-phenylcyclopropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N.ClH/c1-2-4-12(5-3-1)14(8-9-14)13-6-10-15-11-7-13;/h1-5,13,15H,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHUNUAVXVZQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Phenylcyclopropyl)piperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

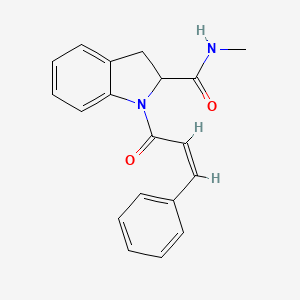
![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)
![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)
![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)
![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)
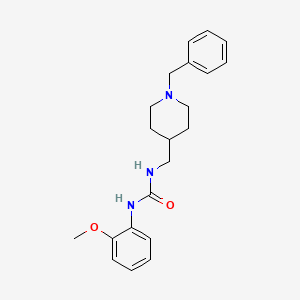
![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)
![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)
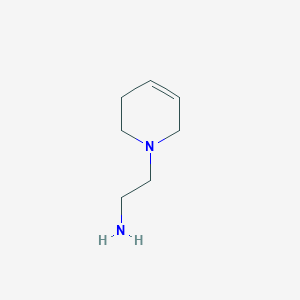
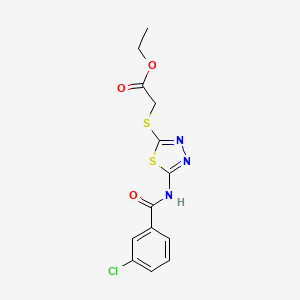
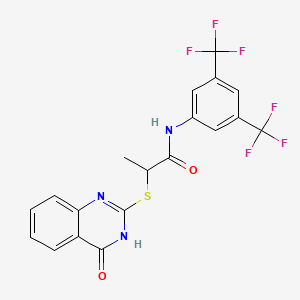
![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
